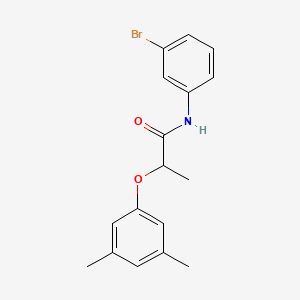![molecular formula C13H8Cl2N2O2S B4278896 methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B4278896.png)
methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate
描述
Methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate, also known as cartap, is a synthetic insecticide that has been widely used in agriculture to control pests. It belongs to the chemical class of thiocarbamates and is known for its broad-spectrum activity against a variety of insect pests. Cartap has been found to be effective against both chewing and sucking insects, making it a popular choice among farmers.
作用机制
Cartap acts as a neurotoxin and targets the nervous system of insects. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventual paralysis of the insect. Cartap has a rapid onset of action and can kill insects within hours of exposure.
Biochemical and Physiological Effects:
Cartap has been found to affect the biochemical and physiological processes of insects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, glutathione S-transferase, and carboxylesterase. Cartap has also been found to affect the metabolism of lipids and carbohydrates in insects. In addition, it has been shown to cause changes in the levels of neurotransmitters in the brain of insects.
实验室实验的优点和局限性
Cartap has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a low toxicity to mammals and is relatively safe for use in the laboratory. However, methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has some limitations for use in laboratory experiments. It has a short half-life and can degrade quickly in the environment, making it difficult to study its long-term effects. In addition, methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has been found to be less effective against certain insects, such as aphids and whiteflies.
未来方向
There are several future directions for research on methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate. One area of research could focus on the development of more effective formulations of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate that can be used to control a wider range of insects. Another area of research could focus on the environmental fate of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate and its potential impact on non-target organisms. Additionally, research could be conducted on the potential use of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate in integrated pest management strategies, which combine various methods of pest control to reduce the use of chemical pesticides. Finally, research could be conducted on the potential use of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate as a tool for studying the nervous system of insects.
科学研究应用
Cartap has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in the control of rice stem borers, diamondback moths, and other pests in various crops such as vegetables, fruits, and cereals. Cartap has also been used in the control of pests in non-crop areas such as golf courses and public parks. Scientific research has shown that methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has a low toxicity to mammals and is relatively safe for use in the environment.
属性
IUPAC Name |
methyl N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c1-19-13(18)17-12-9(5-16)10(6-20-12)8-3-2-7(14)4-11(8)15/h2-4,6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLSIRJNLAQYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C(=CS1)C2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)
![2-(4-chloro-2-methylphenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4278825.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4278834.png)
![2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4278835.png)
![2-({[4,5-dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278846.png)

![5-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4278861.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278868.png)
![3-[(sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278876.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4278884.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-benzothiophene-3-carboxamide](/img/structure/B4278885.png)
![2-({[1-(1-adamantyl)butyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278893.png)
![2-{[(4-bromophenyl)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4278904.png)
![isopropyl 4-(4-bromophenyl)-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278912.png)